1-(Dimethoxymethyl)-4-methoxybenzene, also known by its Chemical Abstracts Service number 2186-92-7, is an organic compound with the molecular formula and a molecular weight of approximately 182.216 g/mol. This compound features a methoxy group at the para position of a benzene ring and two methoxymethyl groups attached to the aromatic system. It is characterized by its moderate boiling point of around 224.9 °C and a density of approximately 1.0 g/cm³ .
1-(Dimethoxymethyl)-4-methoxybenzene functions as a protecting group for the carbonyl functionality in organic synthesis. The acetal group is stable under a variety of reaction conditions that might otherwise affect the aldehyde group. When deprotection is desired, the acetal group can be selectively cleaved to regenerate the free aldehyde [].
The synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene can be achieved through several methods:
1-(Dimethoxymethyl)-4-methoxybenzene finds applications in various fields:
Interaction studies involving 1-(Dimethoxymethyl)-4-methoxybenzene focus primarily on its safety profile and potential interactions with biological systems. The compound has been evaluated for reproductive toxicity and local respiratory toxicity, showing no significant adverse effects in standard tests . Moreover, its interaction with various solvents during synthesis has been documented, indicating its stability under typical laboratory conditions.
Several compounds share structural similarities with 1-(Dimethoxymethyl)-4-methoxybenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methoxybenzaldehyde Dimethyl Acetal | C10H12O3 | Contains an aldehyde group; used in similar reactions. |
| Anisaldehyde Dimethyl Acetal | C10H12O3 | Similar acetal structure; commonly used in perfumery. |
| p-Anisaldehyde Dimethyl Acetal | C10H12O3 | Another variant used in fragrance applications. |
| 4-Methoxybenzaldehyde Diethyl Acetal | C12H16O4 | Larger ethyl groups; different physical properties. |
The uniqueness of 1-(Dimethoxymethyl)-4-methoxybenzene lies in its specific arrangement of methoxy groups and its dual methoxymethyl substituents, which influence both its chemical reactivity and potential applications compared to other similar compounds.
The molecular composition of 1-(Dimethoxymethyl)-4-methoxybenzene is defined by the molecular formula C₁₀H₁₄O₃, which corresponds to a molecular weight of 182.22 grams per mole [1] [5] [6]. The compound is uniquely identified by its Chemical Abstracts Service registry number 2186-92-7, which has been consistently referenced across multiple chemical databases [1] [2] [3]. Additional structural identifiers include the MDL number MFCD00036507 and the EINECS number 218-577-4, facilitating its recognition in international chemical inventories [6] [2].
The exact mass of the compound has been determined to be 182.094294 atomic mass units, providing precise molecular weight data essential for analytical applications [2]. The compound exhibits a topological polar surface area of 27.69 square angstroms, which influences its solubility and permeability characteristics [5] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₃ | [1] |
| Molecular Weight | 182.22 g/mol | [1] [5] |
| Exact Mass | 182.094294 u | [2] |
| CAS Number | 2186-92-7 | [1] [6] |
| MDL Number | MFCD00036507 | [6] [2] |
| EINECS Number | 218-577-4 | [6] |
| Topological Polar Surface Area | 27.69 Ų | [5] |
The structural configuration of 1-(Dimethoxymethyl)-4-methoxybenzene consists of a benzene ring with two distinct substituents positioned in a para relationship [2] [7]. The primary substituent is a dimethoxymethyl group (-CH(OCH₃)₂) located at the 1-position, while a methoxy group (-OCH₃) occupies the 4-position of the aromatic ring [1] [2]. This arrangement creates a symmetrical distribution of electron-donating groups that significantly influences the compound's electronic properties and reactivity patterns [7] [8].
The compound can be represented by the SMILES notation COC1=CC=C(C=C1)C(OC)OC, which clearly depicts the connectivity between atoms and the arrangement of functional groups [5] [7] [8]. The InChI representation provides additional structural detail: InChI=1S/C10H14O3/c1-11-9-6-4-8(5-7-9)10(12-2)13-3/h4-7,10H,1-3H3, with the corresponding InChI Key NNHYAHOTXLASEA-UHFFFAOYSA-N serving as a unique molecular identifier [6] [7].
The dimethoxymethyl functionality represents an acetal group formed through the condensation of an aldehyde with two methanol molecules [9] [3]. This acetal linkage creates a tetrahedral carbon center bearing two methoxy substituents, which distinguishes this compound from simple aromatic ethers [10] [9]. The presence of three methoxy groups in total contributes to the compound's alternative nomenclature as alpha,alpha,4-trimethoxytoluene [2] [3].
The conformational behavior of 1-(Dimethoxymethyl)-4-methoxybenzene is primarily determined by the rotational freedom around the bonds within the dimethoxymethyl substituent [10] [11]. The acetal moiety exhibits characteristic conformational preferences that arise from stereoelectronic effects and steric interactions between the methoxy groups [10] [12]. These conformational dynamics significantly influence the compound's physical properties and chemical reactivity [11] [13].
The dimethoxymethyl group in 1-(Dimethoxymethyl)-4-methoxybenzene can adopt distinct conformational arrangements designated as O-trans and O-cis conformers, based on the relative orientations of the carbon-oxygen bonds within the acetal functionality [10] [14]. In the O-trans conformer, the two methoxy groups are positioned in a staggered arrangement that minimizes steric repulsion between the substituents [14] [15]. Conversely, the O-cis conformer exhibits a more compact geometry where the methoxy groups are oriented closer to each other [14] [15].
Computational studies utilizing density functional theory methods have demonstrated that acetal compounds typically favor conformations where the acetal moiety adopts specific geometric arrangements [10] [11] [12]. The most stable conformations generally feature torsion angles within the carbon-oxygen-carbon-oxygen-carbon segment that optimize the balance between stereoelectronic stabilization and steric repulsion [10] [12]. Natural bond orbital analysis has revealed that the stabilization energy associated with stereoelectronic interactions varies significantly among different conformers [10] [12].
The conformational preferences of dimethoxymethane, a simpler analog, have been extensively studied using matrix isolation infrared spectroscopy and computational methods [13]. These investigations identified four distinct conformational minima corresponding to structures with different geometric arrangements, designated as GG, TG, G+G-, and TT conformers [13]. The energy difference between the most stable GG conformer and the first higher energy TG conformer was calculated to be 2.30 kilocalories per mole [13].
The energy barriers governing conformational interconversion in 1-(Dimethoxymethyl)-4-methoxybenzene are influenced by the rotational restrictions around the carbon-oxygen bonds within the acetal group [13] [16]. Computational studies on related dimethyl acetal systems have provided insights into the energetic requirements for conformational transitions [13] [17]. For dimethoxymethane, the energy barrier for the TG to GG conformational interconversion was calculated to be 0.95 kilocalories per mole, indicating relatively facile rotation at ambient temperatures [13].
The conformational interconversion process in acetal compounds typically occurs through rotation around the carbon-oxygen single bonds, with transition states characterized by specific dihedral angle arrangements [13] [18]. The Curtin-Hammett principle applies to these systems, where the product distribution in chemical reactions depends on the relative energies of the transition states rather than the ground-state conformer populations [18]. This principle is particularly relevant for understanding the reactivity patterns of conformationally flexible acetal compounds [19] [18].
Methyl group rotational barriers in organic compounds generally range from 2 to 12 kilojoules per mole, depending on the local chemical environment and intermolecular interactions [20] [16]. The rotational dynamics of methyl substituents can be significantly influenced by van der Waals interactions and electronic effects from neighboring functional groups [20] [16]. These factors contribute to the overall conformational landscape of 1-(Dimethoxymethyl)-4-methoxybenzene and related acetal compounds.
| Parameter | Value | Reference |
|---|---|---|
| TG→GG Energy Barrier (dimethoxymethane) | 0.95 kcal/mol | [13] |
| GG-TG Energy Difference (dimethoxymethane) | 2.30 kcal/mol | [13] |
| Typical Methyl Rotation Barriers | 2-12 kJ/mol | [20] |
| Conformational Interconversion Mechanism | C-O Bond Rotation | [13] [18] |
The structural and physical properties of 1-(Dimethoxymethyl)-4-methoxybenzene can be effectively understood through comparison with related acetal compounds that share similar functional group arrangements [21] [22] [23]. Benzaldehyde dimethyl acetal, represented by the molecular formula C₉H₁₂O₂ and CAS number 1125-88-8, serves as the parent compound in this series, lacking the para-methoxy substituent present in 1-(Dimethoxymethyl)-4-methoxybenzene [21] [22]. This structural difference results in a molecular weight difference of 30.03 grams per mole, corresponding to the additional methoxy group [21] [3].
The physical properties of benzaldehyde dimethyl acetal include a boiling point of 196 degrees Celsius and a density of 1.02 grams per cubic centimeter [22] [23]. These values can be compared with the corresponding properties of 1-(Dimethoxymethyl)-4-methoxybenzene, which exhibits a boiling point of 224.9 degrees Celsius and a density of 1.0 grams per cubic centimeter [1] [24]. The higher boiling point of the methoxy-substituted compound reflects the increased molecular weight and enhanced intermolecular interactions arising from the additional polar functional group [1] [24].
1-(Dimethoxymethyl)-4-methylbenzene, with molecular formula C₁₀H₁₄O₂ and CAS number 3395-83-3, represents another structurally related compound where the para-methoxy group is replaced by a methyl substituent [25]. This modification results in a lower molecular weight of 166.22 grams per mole and altered electronic properties due to the absence of the electron-donating methoxy group [25]. The compound is commonly known as para-tolualdehyde dimethyl acetal, reflecting its derivation from para-tolualdehyde [25].
The tert-butyl analog, 1-(Dimethoxymethyl)-4-(1,1-dimethylethyl)benzene (CAS number 3395-82-2), demonstrates the effect of bulky substituents on the acetal framework [26]. With a molecular formula of C₁₃H₂₀O₂ and molecular weight of 208.30 grams per mole, this compound exhibits significantly different steric and electronic properties compared to the methoxy-substituted analog [26]. The bulky tert-butyl group introduces conformational constraints that may influence the rotational behavior of the dimethoxymethyl substituent [26] [20].
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Common Name |
|---|---|---|---|---|
| 1-(Dimethoxymethyl)-4-methoxybenzene | C₁₀H₁₄O₃ | 182.22 | 2186-92-7 | para-Anisaldehyde dimethyl acetal |
| Benzaldehyde dimethyl acetal | C₉H₁₂O₂ | 152.19 | 1125-88-8 | Benzaldehyde dimethyl acetal |
| 1-(Dimethoxymethyl)-4-methylbenzene | C₁₀H₁₄O₂ | 166.22 | 3395-83-3 | para-Tolualdehyde dimethyl acetal |
| 1-(Dimethoxymethyl)-4-(1,1-dimethylethyl)benzene | C₁₃H₂₀O₂ | 208.30 | 3395-82-2 | para-tert-Butylbenzaldehyde dimethyl acetal |
1-(Dimethoxymethyl)-4-methoxybenzene exists as a liquid at room temperature, presenting as a clear colorless to light yellow liquid [1] [2] [3]. The compound exhibits a molecular weight of 182.22 grams per mole and maintains a density of 1.0±0.1 grams per cubic centimeter at 20°C [4]. The molecular formula C₁₀H₁₄O₃ reflects its composition of ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms, characteristic of an aromatic acetal derivative [4] [1] [3].
The physical appearance remains consistent across various analytical grades, with high-purity samples typically exhibiting minimal coloration. Commercial preparations maintain their liquid state under standard storage conditions, with recommended storage temperatures between 2-8°C to ensure stability [1] [2] [3].
The olfactory characteristics of 1-(Dimethoxymethyl)-4-methoxybenzene are predominantly classified as floral in nature [5] [6]. The compound exhibits a distinctive herbal-green profile with somewhat floral undertones, described as suggestive of lilac, hyacinth, and apple blossom fragrances [5]. This aromatic profile contributes to its utility in fragrance applications and synthetic chemistry.
The odor strength is characterized as low to pleasant, making it suitable for applications requiring subtle aromatic properties [6] [7] [8]. The substantivity of the compound, measuring its persistence and longevity, extends to approximately 112 hours at 100% concentration [6]. This extended substantivity indicates strong binding characteristics and slow evaporation rates, which are valuable properties in perfumery and flavoring applications.
The boiling point of 1-(Dimethoxymethyl)-4-methoxybenzene varies significantly with applied pressure. At standard atmospheric pressure (760 mmHg), the compound exhibits a boiling point of 224.9±30.0°C [4]. Under reduced pressure conditions, the boiling point decreases substantially: at 10 Torr, the boiling point is recorded as 118°C [9], while at 0.1 mmHg, it further reduces to 85-87°C [5] [10] [11].
The flash point, representing the minimum temperature at which the compound can form an ignitable mixture with air, ranges from 72.8±21.8°C to 114°C [4] [11] [1]. This variation in reported flash point values may reflect different testing methodologies or sample purities. The relatively high flash point indicates moderate fire safety considerations during handling and storage.
The vapor pressure characteristics of 1-(Dimethoxymethyl)-4-methoxybenzene demonstrate temperature-dependent behavior typical of organic compounds. At 25°C, the vapor pressure is measured as 0.1±0.4 mmHg [4], indicating relatively low volatility at room temperature. Over a broader temperature range of 25-61.2°C, the vapor pressure increases to 2.407-48 Pa [5] [12] [10].
These vapor pressure values suggest that the compound exhibits minimal evaporation at ambient conditions, contributing to its stability during storage and handling. The low vapor pressure also implies limited environmental release through volatilization, which is advantageous for controlled synthetic applications.
The thermal stability of 1-(Dimethoxymethyl)-4-methoxybenzene is evidenced by its ability to maintain structural integrity across a range of temperatures. The compound requires storage at controlled temperatures between 2-8°C to optimize long-term stability [5] [13] [1]. This relatively narrow storage temperature range indicates sensitivity to elevated temperatures, which may promote thermal decomposition or unwanted side reactions.
The acetal functional group inherent in the compound's structure contributes to its thermal stability under neutral and basic conditions, while remaining susceptible to acid-catalyzed hydrolysis at elevated temperatures. This characteristic thermal behavior is consistent with the general properties of dimethyl acetals and represents a critical consideration for synthetic applications involving temperature variations.
1-(Dimethoxymethyl)-4-methoxybenzene demonstrates excellent miscibility with most organic solvents [1]. The compound shows complete miscibility with methanol and ethanol, indicating favorable interactions with polar protic solvents [12] [1]. This solubility profile extends to other common organic solvents including dioxane and tetrahydrofuran, where the compound exhibits good solubility characteristics [15] [16].
The favorable solubility in organic solvents stems from the compound's moderate polarity, contributed by the methoxy substituents and the acetal functional group. This broad solubility profile makes the compound highly versatile for organic synthesis applications, allowing for easy incorporation into various reaction media and purification protocols.
The interaction of 1-(Dimethoxymethyl)-4-methoxybenzene with aqueous systems is characterized by limited solubility. The compound is classified as insoluble to slightly miscible with water [12] [1] [17]. This hydrophobic character results from the predominant aromatic and aliphatic components of the molecular structure, which outweigh the polar contributions of the methoxy groups.
The limited aqueous solubility presents both advantages and challenges in synthetic applications. While this property facilitates separation and purification processes using water-organic solvent systems, it may limit the compound's utility in aqueous-based synthetic methodologies. The slight miscibility observed may be attributed to the polar methoxy substituents, which can engage in hydrogen bonding interactions with water molecules to a limited extent.
The refractive index of 1-(Dimethoxymethyl)-4-methoxybenzene has been measured across multiple studies, providing consistent values within a narrow range. At 20°C using the sodium D-line (589 nm), the refractive index ranges from 1.486 to 1.5075 [4] [1] [3]. The most commonly reported value is n²⁰ᴅ = 1.505, with high-precision measurements indicating 1.5035 to 1.5075 [3].
The refractive index provides valuable information about the compound's optical density and molecular structure. The measured values are consistent with aromatic compounds containing methoxy substituents, reflecting the electronic properties of the conjugated system and the polarizability of the molecular framework.
Optical rotation data for 1-(Dimethoxymethyl)-4-methoxybenzene indicates that the compound does not possess significant optical activity under standard measurement conditions. The absence of pronounced optical rotation is consistent with the symmetric nature of the dimethoxymethyl substituent and the lack of chiral centers in the molecular structure [18].
The limited optical activity simplifies analytical characterization and indicates that the compound does not exhibit significant chiroptical properties that would complicate its use in asymmetric synthesis applications. This characteristic is typical for achiral aromatic acetals and contributes to the compound's predictable behavior in optical measurements and polarimetric analysis.